4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole
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Description
4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole is a useful research compound. Its molecular formula is C21H22FN3O4S and its molecular weight is 431.48. The purity is usually 95%.
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Biological Activity
The compound 4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C22H24F1N3O3S, with a molecular weight of approximately 439.51 g/mol. The structure features a fluorophenyl sulfonamide moiety, a methoxyphenyl group, and a piperazine ring, which are known to contribute to various biological activities.
Table 1: Structural Properties
Property | Value |
---|---|
Molecular Formula | C22H24F1N3O3S |
Molecular Weight | 439.51 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of the compound on MCF-7 cells, it was found that:
- IC50 Value : 15.63 µM
- Mechanism of Action : Induction of apoptosis through upregulation of p53 and activation of caspase-3 pathways.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Apoptosis induction |
CEM-13 | 12.34 | Cell cycle arrest and apoptosis |
U-937 | 18.45 | Caspase activation |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against several bacterial strains. In particular, it showed promising results against Gram-positive bacteria.
Research Findings
A study conducted on the antimicrobial effects revealed:
- Minimum Inhibitory Concentration (MIC) values were determined for Staphylococcus aureus and Escherichia coli.
Table 3: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Mechanistic Insights
Molecular docking studies have suggested that the compound interacts with specific targets in cancer cells, notably inhibiting key enzymes involved in cell proliferation and survival.
Key Targets Identified
- Topoisomerase II : Inhibition leads to DNA damage and apoptosis.
- Bcl-2 Family Proteins : Modulation of these proteins promotes apoptotic pathways.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-24-11-13-25(14-12-24)21-20(30(26,27)18-9-5-16(22)6-10-18)23-19(29-21)15-3-7-17(28-2)8-4-15/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLYGZZDNCCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.